

# Technical Guide: Physicochemical Properties & Synthesis of 7-Nitrocinnoline[1]

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## Compound of Interest

Compound Name:	7-Nitrocinnoline
CAS No.:	817209-45-3
Cat. No.:	B11914216

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## Executive Summary

**7-Nitrocinnoline** (CAS: 817209-45-3) is a specialized heterocyclic intermediate primarily utilized as a high-value scaffold in medicinal chemistry.[1][2][3] Unlike its more common isomers (5-nitro and 8-nitrocinnoline), which are accessible via direct nitration, the 7-nitro isomer requires targeted de novo synthesis.[1] Its primary utility lies in its reduction to 7-aminocinnoline, a critical pharmacophore in kinase inhibitors and DNA-intercalating agents.[1]

This guide provides a definitive technical profile, correcting common misconceptions regarding its synthesis and detailing the physicochemical parameters necessary for its handling and application in drug discovery.

## Physicochemical Profile

The following data aggregates experimental and high-confidence predicted parameters for **7-Nitrocinnoline**.

### Table 1: Core Physicochemical Properties

Parameter	Value / Description	Context
CAS Registry Number	817209-45-3	Unique identifier (distinct from 5-nitro: 2942-36-1).[1][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	
Molecular Weight	175.14 g/mol	Monoisotopic Mass: 175.04
Appearance	Yellow to orange crystalline solid	Typical of nitro-heterocycles.[1]
Melting Point	Predicted: 155–165 °C	Experimental data is rare; 5-nitro isomer melts ~150°C.
Solubility	DMSO, DMF, hot Ethanol	Poor water solubility; requires polar organic solvents.[1]
LogP (Octanol/Water)	~1.1 – 1.4 (Predicted)	Moderately lipophilic; suitable for membrane permeability.
pKa (Conjugate Acid)	~0.5 – 1.0	The N1/N2 nitrogens are weakly basic due to the electron-withdrawing nitro group.
Topological PSA	~71.6 Å <sup>2</sup>	Polar Surface Area (Nitro + Diaza groups).

## Structural Analysis & Spectroscopy

The **7-nitrocinnoline** core consists of a benzene ring fused to a pyridazine ring.[1] The nitro group at position 7 exerts a strong electron-withdrawing effect (

), significantly deactivating the benzene ring towards electrophilic attack and increasing the acidity of protons at positions 6 and 8.

## NMR Signature (<sup>1</sup>H-NMR in DMSO-d<sub>6</sub>)

- H3 & H4 (Pyridazine Ring): Appear as a characteristic doublet pair (AB system) in the downfield region (

9.0–9.5 ppm) due to the adjacent nitrogens.

- H8 (Aromatic): Appears as a singlet (or doublet with small meta-coupling) significantly shifted downfield (

8.8–9.0 ppm) due to the ortho-nitro group and peri-effect from N1.[1]

- H5 & H6: H5 appears as a doublet (

~8.4 ppm); H6 appears as a doublet of doublets (

~8.0 ppm) due to ortho-coupling with H5 and meta-coupling with H8.

## Synthetic Methodology

Critical Note: Direct nitration of cinnoline yields a mixture of 5-nitrocinnoline and 8-nitrocinnoline (approx. 1:1 ratio) due to the directing effects of the diaza-group. **7-Nitrocinnoline** cannot be efficiently synthesized via direct nitration.

The authoritative route for **7-nitrocinnoline** is the Widman-Stoermer Synthesis, which involves the cyclization of a diazotized 2-vinylaniline derivative.[1]

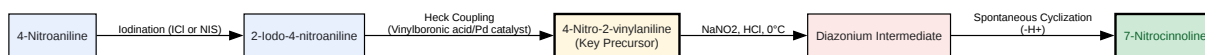
## Protocol: Widman-Stoermer Cyclization

Precursor: 4-Nitro-2-vinylaniline (synthesized via Heck coupling of 2-iodo-4-nitroaniline).[1]

### Step-by-Step Workflow:

- Diazotization: Dissolve 4-nitro-2-vinylaniline in aqueous HCl/acetic acid. Cool to 0–5 °C. Add solution dropwise to form the diazonium salt.
- Cyclization: The diazonium intermediate spontaneously cyclizes onto the vinyl group (intramolecular electrophilic attack) followed by elimination of a proton to aromatize the pyridazine ring.
- Isolation: Neutralize with  
 . The product precipitates as a yellow solid.[4]

- Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH).



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Figure 1: The regioselective synthesis of **7-Nitrocinnoline** via the Widman-Stoermer pathway, avoiding the isomeric mixtures inherent in direct nitration.

## Reactivity & Applications

The primary value of **7-nitrocinnoline** is as a precursor.[1] The nitro group activates the ring for specific nucleophilic attacks, but its most common fate is reduction.

## Reduction to 7-Aminocinnoline

The amine derivative is a versatile "handle" for attaching the cinnoline core to larger drug scaffolds (e.g., via amide coupling or Buchwald-Hartwig amination).[1]

- Reagents:

in Ethanol/HCl (Bechamp reduction) or

.

- Mechanism: Nitro group is reduced stepwise (

).

- Monitoring: The yellow color of the nitro compound fades to the colorless/fluorescent amine.

## Nucleophilic Substitution (S<sub>N</sub>Ar)

While the 4-position of cinnoline is most reactive toward nucleophiles (especially if a leaving group like chloride is present), the 7-nitro group makes the C4 and C8 positions more electrophilic. However, the nitro group itself is generally stable to displacement unless activated by specific conditions (e.g., strong withdrawing groups at C4).

## Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (typical of nitro-aromatics).[1]
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

## References

- Chemical Structure & Identity: PubChem Compound Summary for CID 11235282 (**7-Nitrocinnoline**). [Link](#)
- Synthetic Methodology (Widman-Stoermer): Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 16.[1] (General reference for cinnoline cyclization). [Link](#)
- Commercial Availability: Fluorochem Product F896962 (**7-Nitrocinnoline**).[1][5] [Link](#)
- Isomer Comparison (Nitration Products): J. Chem. Soc. C, 1966, 470. (Establishes that direct nitration yields 5- and 8-isomers). [Link](#)

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## Sources

- 1. [5401-94-5|5-Nitro-1H-indazole|BLD Pharm \[bldpharm.com\]](#)
- 2. [918961-25-8|7-Nitro-1H-indazol-4-amine|BLD Pharm \[bldpharm.com\]](#)
- 3. [7597-18-4|6-Nitro-1H-indazole|BLD Pharm \[bldpharm.com\]](#)
- 4. [Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- 5. [fluorochem.co.uk \[fluorochem.co.uk\]](#)

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties & Synthesis of 7-Nitrocinnoline[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11914216/docs#technical-guide-physicochemical-properties-synthesis-of-7-nitrocinnoline-1>]

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